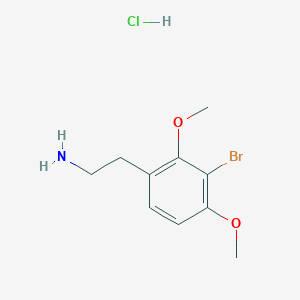
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, also known as PPDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPDA is a pyridazine derivative that has been synthesized using a variety of methods.
Scientific Research Applications
Synthesis and Derivative Formation
A study by Ibrahim and Behbehani (2014) discusses the synthesis of a novel class of pyridazin-3-one derivatives, including 6-acetyl-3-oxopyridazine derivatives. These derivatives were formed by reacting specific compounds, including DMF-DMA, to afford azolo[1,5-a]pyrimidine derivatives, which have potential pharmacological activities (Ibrahim & Behbehani, 2014).
Oxidation Reactivity and Structural Analysis
Pailloux et al. (2007) described the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamides and their oxidation with peracetic acid, m-chloroperbenzoic acid, and OXONE. The oxidation generated four distinct products, characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).
Application in Cycloaddition and Condensation Processes
Johnston et al. (2008) investigated the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine. This process provided access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. This study highlighted alkynyl heterocycles as effective dipolarophiles for pyridine N-imine (Johnston et al., 2008).
Formation of Novel Heterocyclic Compounds
Eljazi I. Al-Afaleq and S. Abubshait (2001) reported the formation of novel 1-[6-(p-tolyl) pyridazin-3-yl]pyrazole-o-aminonitriles and their use as precursors for previously unreported pyrazolo[3,4-d]pyrimidines and other derivatives, expected to have significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).
Synthesis of Fused Heterocyclic 1,2,4-Triazoles
Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. The synthetic approach provided a method for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Antioxidant and Antitumor Evaluation
Hamama et al. (2013) synthesized certain new N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant activities, which showed promising results (Hamama et al., 2013).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase. The derivatives exhibited moderate to good binding energies and demonstrated antimicrobial and antioxidant activity (Flefel et al., 2018).
Insecticidal Assessment
Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
properties
IUPAC Name |
2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c21-13(17-11-4-1-2-7-15-11)10-20-14(22)6-5-12(18-20)19-9-3-8-16-19/h1-9H,10H2,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRODVAAYRXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]but-2-ynamide](/img/structure/B2921855.png)
![({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2921856.png)

![2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2921858.png)
![2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2921859.png)


![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2921863.png)


